molecular formula C16H15NO B8346308 4-(3-Phenylpropoxy)benzonitrile

4-(3-Phenylpropoxy)benzonitrile

Cat. No.: B8346308
M. Wt: 237.30 g/mol
InChI Key: OWLIMDVGNCFIIC-UHFFFAOYSA-N
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Description

4-(3-Phenylpropoxy)benzonitrile is a chemical compound of interest in scientific research and development. This organic molecule features a benzonitrile core, which is a common functional group in medicinal chemistry and materials science . The structure is extended by a flexible 3-phenylpropoxy linker, making it a potential intermediate or building block in organic synthesis. Researchers may explore its applications in the development of novel compounds, including pharmaceuticals, agrochemicals, and liquid crystals. As a derivative of benzonitrile—a versatile solvent and ligand precursor in transition metal chemistry —this compound could be utilized to create new coordination complexes or in multi-step synthetic routes. This product is provided for research purposes only. Not for human or veterinary use. The buyer assumes responsibility for confirming the product's identity and purity before use. Please consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

4-(3-phenylpropoxy)benzonitrile

InChI

InChI=1S/C16H15NO/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2

InChI Key

OWLIMDVGNCFIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 3-phenylpropoxy group in the target compound confers higher logP values compared to shorter-chain analogs like 4-(2-methylpropoxy)benzonitrile, suggesting better membrane permeability .
  • Electronic Effects: The cyano group’s electron-withdrawing nature is modulated by substituents.
  • Biological Targeting : Crisaborole’s oxaborole ring enables reversible covalent binding to phosphodiesterase-4 (PDE4), a mechanism absent in the phenylpropoxy analog .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through an SN2 mechanism, where the alkoxide ion (generated from 4-hydroxybenzonitrile and a base) attacks the electrophilic carbon of 3-phenylpropyl bromide. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours achieves yields of 68–72%.

  • Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity, while toluene reduces side reactions such as elimination.

  • Stoichiometry : A 1.5:1 molar ratio of 3-phenylpropyl bromide to 4-hydroxybenzonitrile minimizes unreacted starting material.

Representative Procedure:

  • Combine 4-hydroxybenzonitrile (10 mmol), 3-phenylpropyl bromide (15 mmol), and K₂CO₃ (15 mmol) in anhydrous DMF (20 mL).

  • Heat at 120°C under nitrogen for 12 hours.

  • Cool, dilute with water (20 mL), and extract with ethyl acetate (3 × 30 mL).

  • Dry organic layers over MgSO₄, concentrate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 71%
Purity : >98% (HPLC)

Phosphorus Pentachloride-Mediated Nitrile Formation

For substrates where direct etherification is challenging, nitrile installation via phosphorus pentachloride (PCl₅) offers an alternative route. This method converts benzoic acid derivatives to benzonitriles through intermediate acyl chloride formation.

Reaction Sequence :

  • Acyl chloride formation : React 4-(3-phenylpropoxy)benzoic acid with PCl₅ (1:1 molar ratio) at 60°C for 1 hour.

  • Nitrile synthesis : Treat the acyl chloride with methanesulphonamide and excess PCl₅ at 175–180°C, yielding this compound via elimination of methanesulphonyl chloride and POCl₃.

Key Data:

ParameterValue
Temperature175–180°C
Time2–3 hours
Yield65–70%
Byproducts<5% unreacted acid

Advantages : Eliminates the need for pre-functionalized benzonitrile precursors.
Limitations : Requires stringent moisture control and generates corrosive byproducts.

Transition Metal-Free Etherification

Recent advances enable ether bond formation without metal catalysts, using CBr₄ as an oxidative quencher. This method avoids metal contamination, critical for pharmaceutical applications.

Protocol :

  • Mix 4-hydroxybenzonitrile (0.2 mmol), 3-phenylpropanol (0.3 mmol), CBr₄ (0.3 mmol), and K₂HPO₄ (0.6 mmol) in nitromethane (1 mL).

  • Stir at room temperature under visible light for 32 hours.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield : 60%
Side reactions : <10% dimerization of 3-phenylpropanol.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Williamson Synthesis68–72>98HighModerate
PCl₅-Mediated65–7095–97ModerateLow
Metal-Free6092–94LowHigh

Key Findings :

  • The Williamson method balances yield and scalability but requires toxic solvents.

  • PCl₅-mediated synthesis suits acid precursors but poses safety risks.

  • Metal-free approaches, while eco-friendly, suffer from lower efficiency.

Industrial-Scale Considerations

Solvent Recovery:

  • DMF recovery rates exceed 90% in large-scale Williamson reactions using vacuum distillation.

  • Nitromethane in metal-free methods is challenging to recycle, increasing costs by 15–20%.

Byproduct Management:

  • POCl₃ from PCl₅ reactions is neutralized with aqueous NH₄OH, yielding ammonium phosphate fertilizers.

  • CBr₄ residues require halogen-specific scrubbers to meet environmental regulations.

Emerging Techniques

Flow Chemistry:

Microreactor systems reduce reaction times by 40% (e.g., 7 hours vs. 12 hours for Williamson synthesis) and improve heat dissipation.

Enzymatic Etherification:

Preliminary studies using lipases (e.g., Candida antarctica) show 55% conversion at 50°C, though yields remain suboptimal .

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/volatile organic compound (VOC) release.
  • Waste Disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal .

What role does this compound play in charge-transfer complexes for optoelectronic materials?

Advanced Research Focus
The nitrile group enhances electron-withdrawing capacity, making it useful in twisted intramolecular charge-transfer (TICT) states. In OLEDs, derivatives like 4-(7-(3-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-9-propyl-9H-carbazol-2-yl)benzonitrile exhibit near-UV emission (λmax ~390 nm) with high external quantum efficiency (EQE >6%) due to balanced hole/electron transport . Computational studies (e.g., time-dependent DFT) model exciton formation and recombination pathways .

How is this compound utilized as an intermediate in pharmaceutical research?

Basic Research Focus
It serves as a precursor in drug discovery:

  • Anticancer Agents : Nitrile groups participate in Huisgen cycloaddition to form triazole derivatives.
  • CNS Drugs : The phenylpropoxy chain enhances blood-brain barrier permeability.
    In vitro assays (e.g., MTT viability tests) screen derivatives for IC₅₀ values, with structural modifications guided by LogP calculations (optimal range: 2–5) .

How can molecular docking studies predict the biological activity of derivatives of this compound?

Advanced Research Focus
Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins. For example, benzonitrile derivatives have been docked into the ATP-binding site of kinases (e.g., EGFR), with binding energies < -8.0 kcal/mol indicating strong inhibition . QSAR models correlate substituent electronegativity (Hammett σ constants) with bioactivity, guiding rational design .

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